molecular formula C19H19ClN4O B2666370 4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide CAS No. 1788830-53-4

4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide

Katalognummer: B2666370
CAS-Nummer: 1788830-53-4
Molekulargewicht: 354.84
InChI-Schlüssel: BVQAKZLPSVSRGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,3-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a carboxamide moiety linked to a 4-isopropylbenzyl group. Its synthesis likely involves amide coupling agents (e.g., EDCI/HOBt) and triazole ring formation via click chemistry or cyclization, as seen in analogous compounds [1].

Eigenschaften

IUPAC Name

5-(3-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-12(2)14-8-6-13(7-9-14)11-21-19(25)18-17(22-24-23-18)15-4-3-5-16(20)10-15/h3-10,12,17-18,22-24H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKHWSWZEWOJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom at the para position.
  • Isopropylphenyl group : A branched alkyl chain contributing to its lipophilicity.

Synthesis

The synthesis of 4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide typically involves:

  • Formation of the triazole ring through cycloaddition reactions.
  • Substitution reactions to introduce the chlorophenyl and isopropylphenyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells. The results indicated significant cytotoxicity:

CompoundCell LineIC50 (μg/mL)
4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamidePC340.46
4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamideA37521.86
Cisplatin (standard)PC330.11
Cisplatin (standard)A37530.11

These findings suggest that this compound exhibits comparable or superior activity against certain cancer cell lines compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to our compound:

  • Study on Hybrid Triazoles : Research demonstrated that hybridization of triazoles with different amines enhanced their anticancer activity significantly compared to non-hybridized counterparts .
  • Cytotoxicity Assessment : In vitro assays showed that modifications on the triazole ring can lead to varied cytotoxic profiles across different cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

Compound Name (Example) Core Structure Substituents Key Physicochemical Properties Biological Activity (If Reported) References
Target Compound 1H-1,2,3-Triazole 4-(3-ClPh), 5-Carboxamide-N-(4-isopropylbenzyl) N/A (Predicted MP: ~130–170°C) Not reported
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamide (3a) Pyrazole 5-Cl, 4-Carboxamide-N-(4-cyanophenyl), 3-Me MP: 133–135°C; Yield: 68% Not specified [1]
4-(Benzyloxy)-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide (19a) 1H-1,2,3-Triazole 4-Benzyloxy, 5-Carboxamide-N-(3-CF3Ph), 1-Me White solid; MP not specified; Yield: Moderate Not reported [3]
Brezivaptan (Vasopressin antagonist) 1,2,4-Triazol-5-one 3-ClPh, 4-[Morpholine-ethyl]Ph, 2-Isopropylacetamide Not specified Vasopressin receptor antagonist (IC50: nM range) [11]
5-(4-ClPh)-1-(2,4-diClPh)-4-Me-N-(3-pyridylmethyl)-pyrazole-3-carboxamide Pyrazole 5-(4-ClPh), 1-(2,4-diClPh), 4-Me, 3-Carboxamide-N-(3-pyridylmethyl) Crystallized; MP not specified Cannabinoid CB1 antagonist (IC50: 0.139 nM) [14]

Key Observations :

  • Core Flexibility : The target’s triazole core differentiates it from pyrazole-based analogues (e.g., ), which may exhibit distinct electronic profiles and binding affinities.
  • Benzyl Group Modifications : The isopropyl substituent on the benzyl group (target) contrasts with morpholine-ethyl () or pyridylmethyl () groups, impacting solubility and target selectivity.

Structure-Activity Relationships (SAR)

  • Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () may alter steric hindrance and π-π stacking in receptor binding.
  • Carboxamide Linker : The isopropylbenzyl group in the target may enhance membrane permeability compared to polar groups (e.g., pyridylmethyl in ).
  • Triazole vs.

Software and Methodological Context

  • Crystallography: SHELXL () and WinGX/ORTEP () are widely used for structural refinement, as seen in ’s cannabinoid antagonist.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.